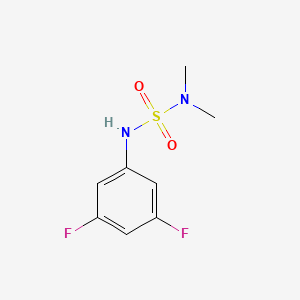
N'-(3,5-difluorophenyl)-N,N-dimethylsulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,5-difluorophenyl)-N,N-dimethylsulfamide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-difluorophenyl)-N,N-dimethylsulfamide typically involves the reaction of 3,5-difluoroaniline with dimethylsulfamoyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: 3,5-difluoroaniline and dimethylsulfamoyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures.
Purification: The product is typically purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N’-(3,5-difluorophenyl)-N,N-dimethylsulfamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-difluorophenyl)-N,N-dimethylsulfamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfamide group can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction can lead to different sulfamide or sulfonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets.
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of other chemical intermediates and as a building block for more complex molecules. Its unique chemical structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(3,5-difluorophenyl)-N,N-dimethylsulfamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes like topoisomerase II and AKT, leading to the induction of apoptosis in cancer cells. The compound’s ability to reduce the expression of pro-inflammatory cytokines and chemokines also contributes to its anti-inflammatory effects.
Comparison with Similar Compounds
N’-(3,5-difluorophenyl)-N,N-dimethylsulfamide can be compared with other similar compounds, such as:
3,5-difluoroaniline: A precursor in the synthesis of N’-(3,5-difluorophenyl)-N,N-dimethylsulfamide, known for its use in the production of herbicides and pharmaceuticals.
N,N-dimethylsulfamide: A related compound with similar sulfamide functionality but lacking the difluorophenyl group.
1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one: A compound with a similar difluorophenyl group, studied for its anticancer properties.
The uniqueness of N’-(3,5-difluorophenyl)-N,N-dimethylsulfamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(dimethylsulfamoylamino)-3,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2S/c1-12(2)15(13,14)11-8-4-6(9)3-7(10)5-8/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJCWMFEYIZEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide](/img/structure/B2855633.png)
![(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B2855634.png)

![4-(6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2855637.png)
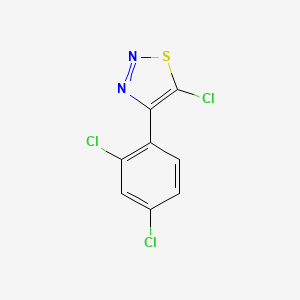
![(E)-4-(Dimethylamino)-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]but-2-enamide](/img/structure/B2855641.png)
![7-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2855643.png)
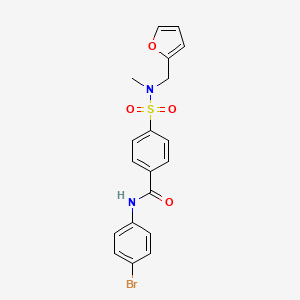
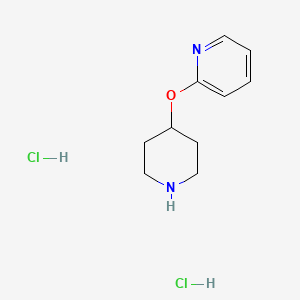
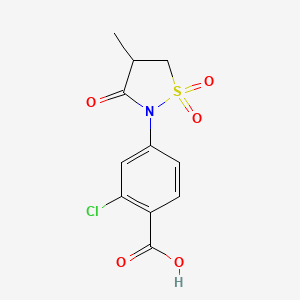
![3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol](/img/structure/B2855651.png)
![(3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2855652.png)
![6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide](/img/structure/B2855653.png)
![2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2855655.png)
